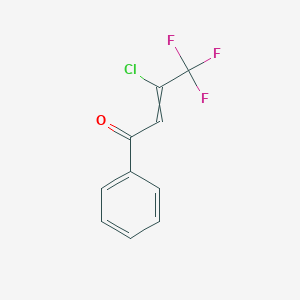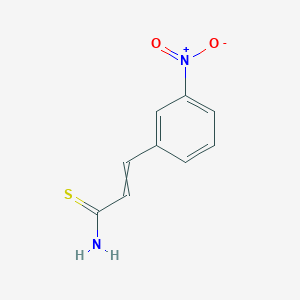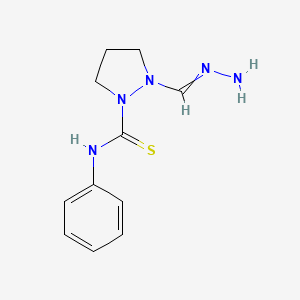![molecular formula C9H15BrSe B14268629 Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- CAS No. 188896-23-3](/img/structure/B14268629.png)
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is an organoselenium compound with a unique structure that includes a bromine atom and a seleno group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- typically involves the bromination of cyclohexene followed by the introduction of the seleno group. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The seleno group can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to remove the bromine or seleno groups under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include cyclohexene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include cyclohexene and its derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its effects on biological systems, including its potential as an antioxidant or enzyme inhibitor.
Industrial Applications: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- involves its interaction with molecular targets through its bromine and seleno groups. The bromine atom can participate in electrophilic substitution reactions, while the seleno group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromocyclohexene: Similar structure but lacks the seleno group.
Cyclohexene, 1-bromo-2-methyl-: Similar structure but with a methyl group instead of the seleno group.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Contains a carbonyl group instead of the bromine and seleno groups.
Uniqueness
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is unique due to the presence of both bromine and seleno groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
188896-23-3 |
|---|---|
Molekularformel |
C9H15BrSe |
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
1-bromo-2-propan-2-ylselanylcyclohexene |
InChI |
InChI=1S/C9H15BrSe/c1-7(2)11-9-6-4-3-5-8(9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
VUFJXSDGSUYUKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Se]C1=C(CCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
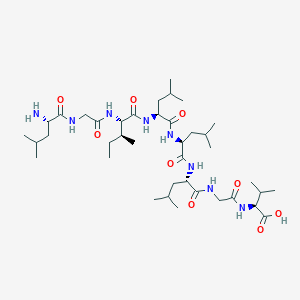
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)

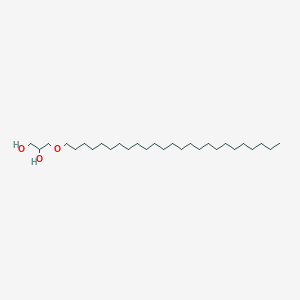
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)

